molecular formula C11H16O B1293579 6-tert-Butyl-m-cresol CAS No. 88-60-8

6-tert-Butyl-m-cresol

Cat. No.: B1293579
CAS No.: 88-60-8
M. Wt: 164.24 g/mol
InChI Key: XOUQAVYLRNOXDO-UHFFFAOYSA-N
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Description

6-tert-Butyl-m-cresol (CAS RN: 88-60-8), also known as 2-tert-butyl-5-methylphenol, is a phenolic compound with the molecular formula C₁₁H₁₆O and a molecular weight of 164.24 g/mol . It is characterized by a melting point of 20°C and a boiling point of 244°C (or 117–118°C at 12 mmHg) . Industrially, it is produced with high purity (≥99.5%) and minimal impurities (e.g., ≤0.20% mono-tert-butylphenol), making it suitable for pharmaceutical intermediates, polymer stabilizers, and fine chemical synthesis . Its applications extend to biodegradation studies, where Pseudomonas sp. strain MS-1 efficiently degrades it, unlike other tert-butylphenol derivatives .

Preparation Methods

General Preparation Methods

The synthesis of 6-tert-Butyl-m-cresol can be achieved through several methods, including alkylation reactions, dealkylation processes, and direct synthesis from m-cresol. Below are the primary methods documented in the literature.

Alkylation of m-Cresol

One common method for synthesizing this compound is through the alkylation of m-cresol using tert-butyl halides or isobutylene in the presence of a catalyst.

  • Reagents Used : m-cresol, tert-butyl chloride or isobutylene, catalyst (e.g., aluminum isopropoxide).

  • Procedure :

    • The reaction typically occurs in a solvent such as methanol or aromatic hydrocarbons.
    • The mixture is heated under reflux conditions, allowing for the formation of the desired product.
  • Yield : Reports indicate yields around 73% to 95%, depending on reaction conditions and purification steps.

Dealkylation of Di-tert-butyl Cresols

Another effective method involves the partial dealkylation of di-tert-butyl cresols (4,6-di-tert-butyl-m-cresol) to produce this compound.

  • Reagents Used : 4,6-di-tert-butyl-m-cresol, aluminum aryloxide catalyst.

  • Procedure :

    • The di-tert-butyl cresol is heated at temperatures ranging from 220°C to 250°C.
    • The reaction generates isobutylene as a byproduct which can be collected and reused.
  • Yield : This method can yield approximately 50% of the desired product alongside other byproducts.

Comparative Analysis of Methods

The following table summarizes the key aspects of each preparation method:

Method Reagents Used Conditions Yield (%) Purity Level
Alkylation m-Cresol, tert-butyl chloride Reflux in methanol 73-95 High
Dealkylation 4,6-Di-tert-butyl-m-cresol Heat at 220-250°C ~50 Moderate

Research Findings and Innovations

Recent studies have focused on optimizing these methods to enhance yield and reduce impurities:

  • Ultrasonic Cavitation : Some research indicates that using ultrasonic cavitation during alkylation can significantly improve reaction efficiency and selectivity for the desired product.

  • Catalyst Innovations : The use of modified mesoporous silica-supported catalysts has shown promise in increasing conversion rates and minimizing side reactions during both alkylation and dealkylation processes.

Chemical Reactions Analysis

Types of Reactions

6-tert-Butyl-m-cresol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4,6-Di-tert-Butyl-m-cresol

  • Molecular Formula : C₁₅H₂₄O
  • Molecular Weight : 220.35 g/mol
  • CAS RN : 497-39-2
  • Key Properties :
    • Higher steric hindrance due to two tert-butyl groups at positions 4 and 4.
    • Boiling point and solubility data are less documented but inferred to be higher than 6-tert-Butyl-m-cresol due to increased molecular weight .
  • Applications : Primarily used as an antioxidant in polymers and plastics. Its dimeric derivatives, such as 4,4'-Butylidenebis(this compound), enhance thermal stability in polymeric matrices .

4,4'-Butylidenebis(this compound)

  • Molecular Formula : C₂₆H₃₈O₂
  • CAS RN : 85-60-9
  • Key Properties :
    • Dimeric structure with a butylidene bridge linking two this compound units.
    • Acts as a high-efficiency antioxidant in plastics, rubber, and lubricants .
  • Regulatory Status : Listed under indirect food additives in polymers, indicating controlled use in packaging materials .

4,4'-Thiobis(this compound)

  • Molecular Formula : C₂₂H₃₀O₂S
  • Key Properties :
    • Sulfur-containing analog with enhanced radical-scavenging capacity due to the thioether group.
    • Used in synergistic antioxidant formulations for industrial applications .

Physicochemical and Functional Differences

Structural and Steric Effects

  • This compound : Single tert-butyl group at position 6 provides moderate steric hindrance, facilitating reactivity in synthesis (e.g., coupling reactions for drug candidates) .
  • Di-tert-butyl Derivatives : Additional tert-butyl groups (e.g., 4,6-di-tert-butyl-m-cresol) increase hydrophobicity and reduce metabolic degradation, enhancing persistence in environmental matrices .

Thermal and Oxidative Stability

  • This compound : Moderate stability; used in transient transactivation assays for vitamin D receptor (VDR) modulation .
  • Dimeric Derivatives: Superior thermal stability (e.g., 4,4'-Butylidenebis derivatives) due to extended conjugation and hindered phenol groups, making them ideal for high-temperature polymer processing .

Environmental and Toxicological Profiles

  • Biodegradability: this compound is fully degraded by Pseudomonas sp. within 100 hours, whereas 2,4-di-tert-butylphenol resists degradation .
  • Derivatives with higher molecular weights (e.g., 4,6-di-tert-butyl-m-cresol) may exhibit reduced bioavailability but require rigorous occupational exposure limits .

Biological Activity

6-tert-Butyl-m-cresol (CAS No. 88-60-8) is a phenolic compound recognized for its antioxidant properties and applications in various industries, including pharmaceuticals and personal care products. This article explores its biological activity, focusing on toxicity, reproductive effects, mutagenicity, and other relevant biological effects.

  • Molecular Formula : C₁₁H₁₆O
  • Molecular Weight : 164.25 g/mol
  • Structure : Contains a tert-butyl group and a methyl group attached to a phenolic ring.

Acute Toxicity

The acute toxicity of this compound has been evaluated in various animal studies, revealing significant insights into its safety profile:

Route of AdministrationSpeciesSexLD50 (mg/kg)
OralRatMale320-800
Female130-320
OralMouseMale580
Female740
DermalMouseMale1200

These values indicate that the compound exhibits moderate acute toxicity, with higher sensitivity observed in female rats compared to males .

Subchronic and Chronic Toxicity

In subchronic studies, the no-observed-adverse-effect level (NOAEL) for repeated dose toxicity was identified as 12.5 mg/kg/day for both sexes. Observations included:

  • Decreased body weight gain.
  • Reduced food consumption.
  • Increased liver weight and centrilobular hepatocyte hypertrophy at higher doses (60 mg/kg) .

Reproductive and Developmental Toxicity

A comprehensive OECD study assessed the reproductive toxicity of this compound. Key findings include:

  • Maternal body weight gain and food consumption were suppressed at the highest dose (60 mg/kg).
  • No significant effects on fertility or lactation were noted.
  • Slight decreases in the number of live neonates were statistically significant at the highest dose.

The NOAEL for reproductive toxicity was also determined to be 12.5 mg/kg for both female parents and pups .

Mutagenicity and Genotoxicity

Genotoxicity studies have demonstrated mixed results:

  • In vitro tests indicated that this compound is clastogenic with metabolic activation but did not show genotoxic effects in vivo during micronucleus tests in mice.
  • The compound was negative in gene reverse mutation tests using bacterial systems, suggesting it is not genotoxic under these conditions .

Occupational Exposure and Safety

The NIOSH Occupational Exposure Banding process categorizes this compound based on its potential health effects. It has been assigned to exposure band D, indicating it may cause serious health effects at relatively low doses. This classification emphasizes the need for careful handling and exposure control measures in occupational settings .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Antioxidant Activity : Research indicates that this compound exhibits strong antioxidant properties, making it valuable in formulations aimed at reducing oxidative stress in biological systems .
  • Pharmaceutical Applications : Due to its stability and effectiveness as an antioxidant, it is often incorporated into pharmaceutical products to enhance shelf life and efficacy against oxidative degradation .
  • Environmental Impact : Studies examining the environmental persistence of phenolic compounds have raised concerns about the potential long-term ecological effects of substances like this compound when released into the environment .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the purity and structure of 6-tert-Butyl-m-cresol in laboratory settings?

  • Methodological Answer : Purity can be determined via gas chromatography (GC) with a threshold of >97.0% . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy for proton and carbon environments, supplemented by Fourier-transform infrared (FTIR) spectroscopy to identify hydroxyl and alkyl functional groups. High-performance liquid chromatography (HPLC) may further verify homogeneity .

Q. What safety protocols should be followed when handling this compound due to its hazardous classification?

  • Methodological Answer : Adhere to GHS guidelines: use nitrile gloves, protective eyewear, and lab coats to prevent skin/eye contact (H314). Work in a fume hood to avoid inhalation (H312, H373). Store in a locked, ventilated area away from oxidizers. Spills should be contained using inert absorbents and disposed of as hazardous waste (P273, P405) .

Q. How can researchers effectively dissolve this compound for experimental use, considering its solubility profile?

  • Methodological Answer : The compound is insoluble in water (0.42 g/L at 25°C) but dissolves readily in ethanol, acetone, or diethyl ether. For aqueous systems, prepare stock solutions in ethanol and dilute to ≤1% v/v to avoid precipitation. Sonication at 40–50°C may enhance dissolution .

Advanced Research Questions

Q. How should researchers address discrepancies in reported physical properties (e.g., boiling point) of this compound under different experimental conditions?

  • Methodological Answer : The boiling point variation (244°C at atmospheric pressure vs. 117–118°C at 12 mmHg) reflects pressure-dependent volatility . Researchers should calibrate equipment for vacuum distillation and validate purity post-isolation using GC-MS. Cross-reference data with standardized pressure-temperature nomograms to resolve contradictions .

Q. What methodological approaches are recommended for assessing the thermal stability and decomposition pathways of this compound in high-temperature applications?

  • Methodological Answer : Use thermogravimetric analysis (TGA) to monitor mass loss at 25–300°C, coupled with differential scanning calorimetry (DSC) to detect exothermic/endothermic events. For decomposition analysis, employ pyrolysis-GC-MS to identify volatile byproducts. Note that limited data exist on specific degradation products, necessitating empirical validation .

Q. In designing studies on the antioxidant mechanisms of this compound in polymer matrices, what kinetic and spectroscopic techniques are most appropriate?

  • Methodological Answer : Evaluate radical scavenging efficacy via electron spin resonance (ESR) spectroscopy using DPPH or ABTS radicals. For polymer stabilization studies, measure oxidation induction time (OIT) using DSC under isothermal conditions (e.g., 200°C in oxygen). Compare results with structurally analogous antioxidants like 4,4’-Thiobis(this compound) to contextualize performance .

Q. How can researchers design ecotoxicological studies to assess the long-term aquatic toxicity of this compound?

  • Methodological Answer : Follow OECD Test Guideline 211: Expose Daphnia magna to sublethal concentrations (0.1–10 mg/L) over 21 days, monitoring reproductive endpoints (H411). Use LC-MS to quantify bioaccumulation in tissues. Pair with algal growth inhibition tests (OECD 201) to assess primary producer impacts. Environmental fate modeling (e.g., EPI Suite) can predict persistence and bioaccumulation potential .

Properties

IUPAC Name

2-tert-butyl-5-methylphenol
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InChI

InChI=1S/C11H16O/c1-8-5-6-9(10(12)7-8)11(2,3)4/h5-7,12H,1-4H3
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InChI Key

XOUQAVYLRNOXDO-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C=C1)C(C)(C)C)O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H16O
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DSSTOX Substance ID

DTXSID2026529
Record name 2-Tert-Butyl-5-methylphenol
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Molecular Weight

164.24 g/mol
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Physical Description

Liquid, Colorless to pale yellow liquid; Color may darken on exposure to light, air, or heat; [CHEMINFO]
Record name Phenol, 2-(1,1-dimethylethyl)-5-methyl-
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Boiling Point

224 °C AT 760 MM HG
Record name 2-(1,1-DIMETHYLETHYL)-5-METHYLPHENOL
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Flash Point

114 °C
Record name 2-(1,1-Dimethylethyl)-5-methylphenol
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Solubility

INSOL IN WATER; SOL IN ALCOHOL, ETHER, ACETONE, ORGANIC SOLVENTS
Record name 2-(1,1-DIMETHYLETHYL)-5-METHYLPHENOL
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Density

0.922 AT 80 °C/4 °C
Record name 2-(1,1-DIMETHYLETHYL)-5-METHYLPHENOL
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Vapor Pressure

0.02 [mmHg]
Record name 2-(1,1-Dimethylethyl)-5-methylphenol
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CAS No.

88-60-8
Record name 3-Methyl-6-tert-butylphenol
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Record name 2-TERT-BUTYL-5-METHYLPHENOL
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Record name 2-(1,1-DIMETHYLETHYL)-5-METHYLPHENOL
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Melting Point

46 °C
Record name 2-(1,1-DIMETHYLETHYL)-5-METHYLPHENOL
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Synthesis routes and methods

Procedure details

Run B of Example 1 is repeated except that 3-cresol is substituted for the cresylic acid mixture. The process results in a selectivity of better than 95 percent of 6-t-butyl-3-cresol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Hexoxy-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole
3-Hexoxy-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole
6-tert-Butyl-m-cresol
3-Hexoxy-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole
3-Hexoxy-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole
6-tert-Butyl-m-cresol
3-Hexoxy-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole
3-Hexoxy-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole
6-tert-Butyl-m-cresol
3-Hexoxy-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole
3-Hexoxy-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole
6-tert-Butyl-m-cresol
3-Hexoxy-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole
3-Hexoxy-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole
6-tert-Butyl-m-cresol
3-Hexoxy-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole
6-tert-Butyl-m-cresol

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